molecular formula C19H20N6O B11505362 (4-Amino-6-morpholino-s-triazin-2-yl)-diphenyl-amine

(4-Amino-6-morpholino-s-triazin-2-yl)-diphenyl-amine

Cat. No.: B11505362
M. Wt: 348.4 g/mol
InChI Key: BMAXHAYPZCLHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring and two phenyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the Mannich reaction followed by Michael addition is a common approach to introduce the morpholine moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, utilizing advanced equipment for precise temperature and pressure control. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality control and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(MORPHOLIN-4-YL)-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to therapeutic effects in the treatment of diseases . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H20N6O/c20-17-21-18(24-11-13-26-14-12-24)23-19(22-17)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23)

InChI Key

BMAXHAYPZCLHNX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.